molecular formula C6H9N3O B14856633 1-(1-Ethyl-1H-1,2,3-triazol-5-YL)ethanone

1-(1-Ethyl-1H-1,2,3-triazol-5-YL)ethanone

Cat. No.: B14856633
M. Wt: 139.16 g/mol
InChI Key: OBEDZNCUKQHDQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-Ethyl-1H-1,2,3-triazol-5-YL)ethanone is a chemical compound belonging to the class of 1,2,3-triazoles. This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms. The triazole ring is known for its stability and versatility, making it a valuable scaffold in various chemical and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(1-Ethyl-1H-1,2,3-triazol-5-YL)ethanone can be synthesized through a variety of methods. One common approach involves the use of “click” chemistry, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. In this method, an alkyne and an azide react in the presence of a copper catalyst to form the triazole ring. The reaction is typically carried out in an aqueous medium, which offers the advantage of being environmentally friendly .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar click chemistry techniques. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the reaction conditions can be optimized to minimize the use of hazardous reagents and reduce waste .

Chemical Reactions Analysis

Types of Reactions

1-(1-Ethyl-1H-1,2,3-triazol-5-YL)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while reduction can produce triazole alcohols or amines. Substitution reactions can introduce various functional groups into the triazole ring, leading to a wide range of derivatives .

Scientific Research Applications

1-(1-Ethyl-1H-1,2,3-triazol-5-YL)ethanone has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(1-Ethyl-1H-1,2,3-triazol-5-YL)ethanone involves its interaction with specific molecular targets. For instance, triazole derivatives are known to inhibit enzymes such as carbonic anhydrase by binding to their active sites. This binding can disrupt the enzyme’s normal function, leading to various biological effects. The triazole ring’s ability to form hydrogen bonds and hydrophobic interactions with target proteins is crucial for its inhibitory activity .

Properties

Molecular Formula

C6H9N3O

Molecular Weight

139.16 g/mol

IUPAC Name

1-(3-ethyltriazol-4-yl)ethanone

InChI

InChI=1S/C6H9N3O/c1-3-9-6(5(2)10)4-7-8-9/h4H,3H2,1-2H3

InChI Key

OBEDZNCUKQHDQQ-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CN=N1)C(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.